methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate
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Overview
Description
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a brominated indole moiety, which is known for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate typically involves the following steps:
Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Coupling with Glycylglycine: The intermediate product is coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: A simpler brominated indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is unique due to its specific structure, which combines a brominated indole moiety with a glycylglycine residue. This unique structure may confer distinct biological activities and applications compared to other indole derivatives .
Biological Activity
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 1071915-43-9
- Molecular Formula : C15H16BrN3O4
- Molecular Weight : 382.21 g/mol
Structural Characteristics
The compound features an indole moiety, which is known for its diverse biological activities. The presence of the bromo substituent can enhance the compound's interaction with biological targets.
This compound exhibits several mechanisms of action:
- Antioxidant Activity : Indole derivatives are often recognized for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Properties : Some studies suggest that indole-based compounds possess antimicrobial activity, potentially making them useful in treating infections.
- Neuroprotective Effects : There is evidence that indole derivatives can influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
Recent studies have investigated the effects of this compound on various cell lines. Key findings include:
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have shown:
- Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines in models of acute inflammation.
- Cognitive Improvement : Enhanced memory and learning in rodent models, suggesting neuroprotective properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters assessed the neuroprotective effects of this compound in a rat model of Alzheimer’s disease. Results indicated that treatment with this compound improved cognitive function and reduced amyloid-beta plaque accumulation.
Properties
Molecular Formula |
C16H18BrN3O4 |
---|---|
Molecular Weight |
396.24 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H18BrN3O4/c1-24-16(23)10-19-15(22)9-18-14(21)5-7-20-6-4-11-2-3-12(17)8-13(11)20/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
NJVRDGFKFVOIHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CCN1C=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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